molecular formula C18H22N6O3S B1677023 O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino) purine CAS No. 444722-95-6

O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino) purine

Cat. No. B1677023
M. Wt: 402.5 g/mol
InChI Key: OWXORKPNCHJYOF-UHFFFAOYSA-N
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Description

“O6-Cyclohexylmethoxy-2-(4’-sulphamoylanilino) purine” is a compound with the molecular formula C18H22N6O3S . It belongs to the class of organic compounds known as hypoxanthines, which are compounds containing the purine derivative 1H-purin-6 (9H)-one .


Molecular Structure Analysis

The compound has a molecular weight of 402.5 g/mol . Its IUPAC name is 4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]benzenesulfonamide . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 402.5 g/mol and a molecular formula of C18H22N6O3S . Other physical and chemical properties are not available in the sources.

Scientific Research Applications

1. Cancer Research and CDK Inhibition

O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino) purine has been extensively studied for its potential in cancer research, particularly in the inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Davies et al. (2002) discovered that this compound significantly inhibits CDK1 and CDK2, key enzymes involved in cell cycle progression, thus demonstrating potential as an anti-cancer agent. The research highlighted that the inhibitor is significantly more potent than its parent compound due to its ability to form additional hydrogen bonds, contributing to more effective CDK inhibition (Davies et al., 2002).

2. Antimycobacterial Activity

In addition to its application in cancer research, this compound has also been explored for its antimycobacterial properties. A study by Bakkestuen et al. (2005) synthesized and screened a range of 9-benzyl-6-(2-furyl)purines for activity against Mycobacterium tuberculosis. They found that certain derivatives, including those with a chloro atom in the purine 2-position, exhibited high antimycobacterial activity and low toxicity against mammalian cells. This indicates potential for this class of compounds in developing new antituberculosis drugs (Bakkestuen et al., 2005).

properties

IUPAC Name

4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3S/c19-28(25,26)14-8-6-13(7-9-14)22-18-23-16-15(20-11-21-16)17(24-18)27-10-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H2,19,25,26)(H2,20,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXORKPNCHJYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274438
Record name nu6102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino) purine

CAS RN

444722-95-6
Record name NU 6102
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444722956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name nu6102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NU-6102
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5J53DR704
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MIM Darwish, AM Moustafa, AM Youssef, M Mansour… - Molecules, 2023 - mdpi.com
Chalcones are interesting anticancer drug candidates which have attracted much interest due to their unique structure and their extensive biological activity. Various functional …
Number of citations: 4 www.mdpi.com
SK Mandal, P Munshi - Molecules, 2021 - mdpi.com
Optimization of lead structures is crucial for drug discovery. However, the accuracy of such a prediction using the traditional molecular docking approach remains a major concern. Our …
Number of citations: 9 www.mdpi.com
Y Zhou, Y Hou, J Shen, Y Huang… - SARS-CoV-2, Cell …, 2020 - kg-hub.berkeleybop.io
IBV NONO 4841 23637410 IBV GSK3A 2931 23637410 IBV GSK3B 2932 23637410 IBV PABPC1 26986 23637410 IBV PABPC4 8761 23637410 IBV HNRNPA1 3178 23637410 IBV …
Number of citations: 6 kg-hub.berkeleybop.io
L Rychlewski - Journal of Molecular Modeling, 2007 - search.ebscohost.com
Abstract?? With the increasing amount of data provided by both high-throughput sequencing and structural genomics studies, there is a growing need for tools to augment functional …
Number of citations: 2 search.ebscohost.com
K Wang, R Zhou, J Tang, M Li - Bioinformatics, 2023 - academic.oup.com
Motivation Computational approaches for identifying the protein-ligand binding affinity can greatly facilitate drug discovery and development. At present, many deep learning-based …
Number of citations: 4 academic.oup.com
V Mesguiche, DR Newell, LZ Wang, HJ Whitfield
Number of citations: 0

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